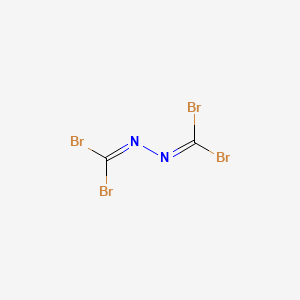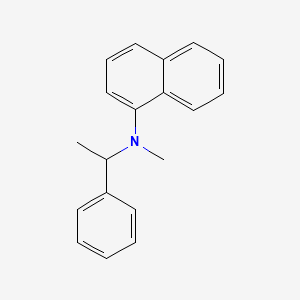
N-methyl-N-(1-phenylethyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-phenylethyl)naphthalen-1-amine is an organic compound belonging to the class of aromatic amines This compound is characterized by the presence of a naphthalene ring substituted with a methyl group and a phenylethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-phenylethyl)naphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-amine with N-methyl-1-phenylethylamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced process control systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-N-(1-phenylethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalen-1-amine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, alkylation using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Naphthalen-1-amine derivatives with oxidized functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
N-methyl-N-(1-phenylethyl)naphthalen-1-amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-methyl-N-(1-phenylethyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-methyl-N-(1-phenylethyl)naphthalen-1-amine can be compared with other similar compounds, such as:
N-phenyl-1-naphthylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-methyl-1-naphthalenemethylamine: Similar in structure but lacks the phenylethyl group.
N-methyl-N-(1-phenylethyl)amine: Similar in structure but lacks the naphthalene ring.
Propriétés
IUPAC Name |
N-methyl-N-(1-phenylethyl)naphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-15(16-9-4-3-5-10-16)20(2)19-14-8-12-17-11-6-7-13-18(17)19/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSZXLADHBIOPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698442 |
Source


|
| Record name | N-Methyl-N-(1-phenylethyl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14393-13-6 |
Source


|
| Record name | N-Methyl-N-(1-phenylethyl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
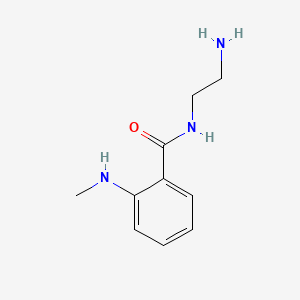
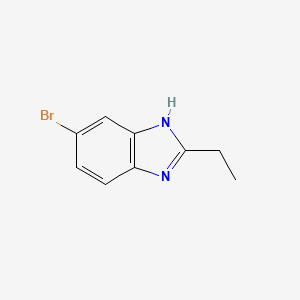
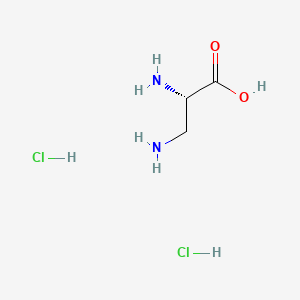
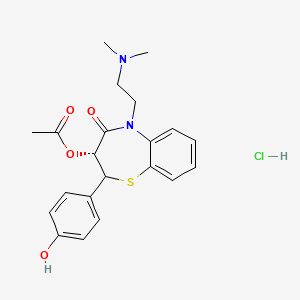
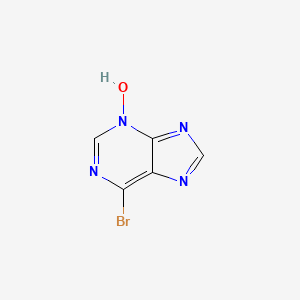
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine](/img/structure/B599635.png)

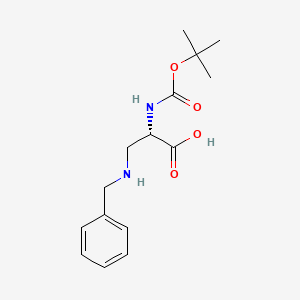
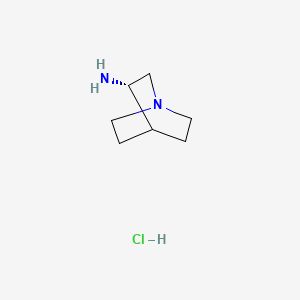
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
